molecular formula C12H20N4O B1415048 3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide CAS No. 1044764-35-3

3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide

Cat. No. B1415048
CAS RN: 1044764-35-3
M. Wt: 236.31 g/mol
InChI Key: JIWWLBLSFDJSKR-UHFFFAOYSA-N
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Description

3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide, also known as DMDB, is a widely used organic compound that has many applications in scientific research. It is a white solid that is soluble in water and is used as a reagent in organic synthesis. DMDB has been used in the laboratory for a variety of purposes, including the synthesis of pharmaceuticals, the synthesis of polymers, and the study of biochemical and physiological effects.

Scientific Research Applications

Anticonvulsant Properties

3,4-Diamino-N-(2,6-dimethylphenyl) benzamide, a closely related compound, has been investigated for its anticonvulsant properties. Studies have shown that it can inhibit seizures induced by pentylenetetrazole in rats, indicating its potential use in epilepsy treatment (Afolabi & Okolie, 2013).

Applications in Polymer Science

Various benzamide derivatives, including those similar to 3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide, are used in the synthesis of polyimides. These compounds have been found to improve the solubility and thermal stability of polyimides, which are essential for their application in high-performance materials (Liu et al., 2002).

Crystal Structure Analysis

Research involving compounds similar to this compound focuses on their crystal structures. These studies provide insights into molecular interactions and properties that are vital for the development of new materials and pharmaceuticals (Kranjc et al., 2012).

Biocompatible Luminogens

Compounds with structures akin to this compound have been studied for their use as biocompatible luminogens. Such applications are significant in sensing and removal of specific metal ions, offering potential in environmental and biological sensing technologies (Dutta et al., 2020).

Cytotoxic Activity in Cancer Research

Closely related benzamide derivatives have shown promise in cancer research due to their cytotoxic activities. These studies contribute to the development of new therapeutic agents for treating various cancers (Deady et al., 2003).

Synthesis of Electrochromic Polymeric Films

Innovative research has been conducted on aromatic polyamides with structures similar to this compound for the creation of electrochromic polymeric films. These materials display rapid switching and high contrast ratios, making them suitable for various electronic and optical applications (Hsiao et al., 2008).

Future Directions

: AChemBlock: 3,4-diamino-N-(2-(dimethylamino)ethyl)-N-methylbenzamide : LookChem: 3,4-diamino-N-[2-(dimethylamino)ethyl]benzenesulfonamide : Chem-EDATA: 3,4-Diamino-N-(2-(dimethylamino)ethyl)-N-methylbenzamide

properties

IUPAC Name

3,4-diamino-N-[2-(dimethylamino)ethyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-15(2)6-7-16(3)12(17)9-4-5-10(13)11(14)8-9/h4-5,8H,6-7,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWWLBLSFDJSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C(=O)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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